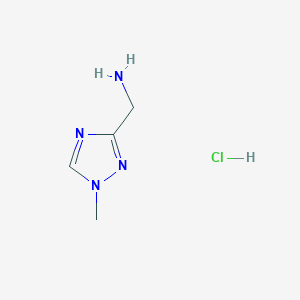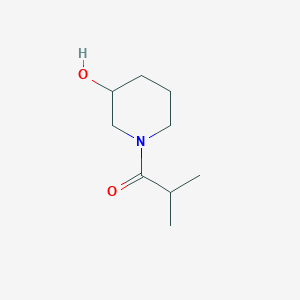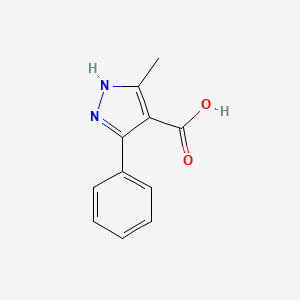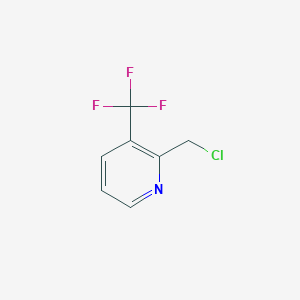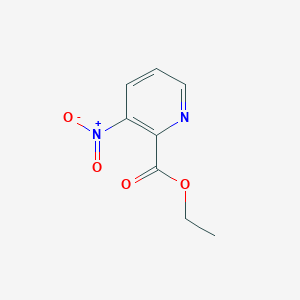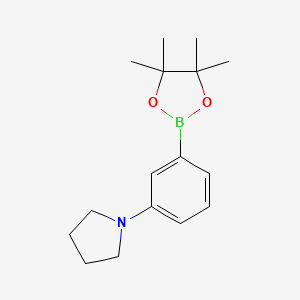
1-(3-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯基)吡咯烷
描述
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine is a useful research compound. Its molecular formula is C16H24BNO2 and its molecular weight is 273.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
硼化反应
该化合物可用于在钯催化剂存在下,在烷基苯的苄基C-H键处进行硼化反应,生成二醇苄基硼酸酯 .
氢硼化
它可能参与过渡金属催化剂存在下,烷基或芳基炔烃和烯烃的氢硼化反应 .
铃木-宫浦偶联
该化合物可能作为铃木-宫浦偶联反应的底物,特别是与各种芳基碘化物在如Silia Cat Pd (0)等催化剂的作用下进行反应 .
亚磺酰胺衍生物的合成
它可用于与二乙基氨基三氟化硫 (DAST) 和苯基三氟硼酸钾反应,制备亚磺酰胺衍生物 .
有机合成中间体
晶体结构和DFT研究
作用机制
Target of Action
The primary target of 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine is the benzylic C-H bond of alkylbenzenes . This compound, also known as Pinacolborane , plays a crucial role in the borylation of alkylbenzenes .
Mode of Action
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine interacts with its targets through a process known as borylation . This interaction occurs in the presence of a palladium catalyst, leading to the formation of pinacol benzyl boronate .
Biochemical Pathways
The compound affects the hydroboration pathway of alkyl or aryl alkynes and alkenes . This pathway is influenced by the presence of transition metal catalysts . The compound also participates in the Suzuki coupling reaction .
Pharmacokinetics
It’s known that the compound should be stored under inert gas at a temperature between 2-8°c . This suggests that the compound’s stability and bioavailability may be influenced by temperature and exposure to oxygen.
Result of Action
The compound’s action results in the formation of pinacol benzyl boronate . It also enables the synthesis of aggregation-induced emission molecules (TPA-AN-TPM) when used as a linker for connecting dimethylpyranyldene-malononitrile and anthracenes .
Action Environment
Environmental factors such as temperature, humidity, and exposure to oxygen can influence the compound’s action, efficacy, and stability . For instance, the compound decomposes in the presence of moisture and should be stored under an inert gas .
生化分析
Biochemical Properties
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine plays a significant role in biochemical reactions, particularly in the context of borylation and hydroboration reactions. It interacts with enzymes such as palladium and copper catalysts, facilitating the formation of pinacol benzyl boronate and aryl boronates . These interactions are crucial for the compound’s function in various synthetic processes.
Cellular Effects
The effects of 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of specific enzymes and proteins, leading to changes in cellular function . These effects are essential for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
At the molecular level, 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to form stable complexes with various biomolecules is key to its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation.
Dosage Effects in Animal Models
The effects of 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions are essential for the compound’s role in biochemical reactions and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine within cells and tissues are influenced by specific transporters and binding proteins . These factors determine the compound’s localization and accumulation, which are critical for its activity and function.
Subcellular Localization
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles . Understanding its subcellular localization is essential for elucidating its mechanism of action.
属性
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)13-8-7-9-14(12-13)18-10-5-6-11-18/h7-9,12H,5-6,10-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWXYVDFJLESJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594504 | |
| Record name | 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857283-63-7 | |
| Record name | 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



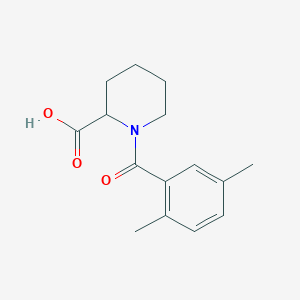
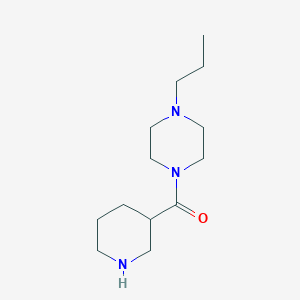
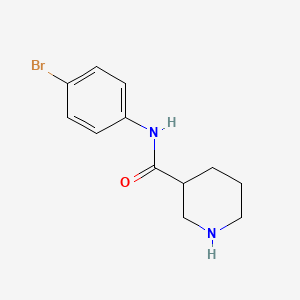
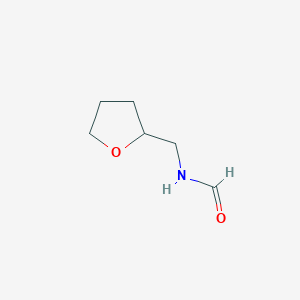
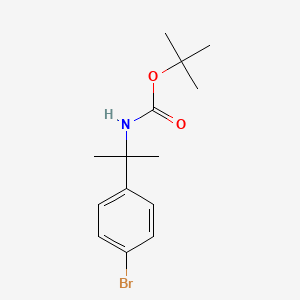
![4-[2-(4-Fluorophenylsulphonyl)ethyl]piperidine](/img/structure/B1369850.png)
